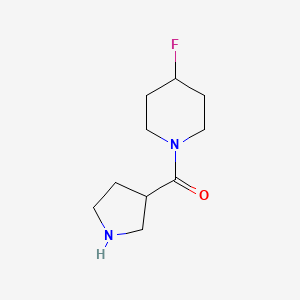

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine

Description

Historical Context of Piperidine and Pyrrolidine Derivatives

Piperidine and pyrrolidine derivatives have long occupied a central role in organic chemistry due to their prevalence in natural products and pharmaceuticals. Piperidine, a six-membered heterocycle with one nitrogen atom, was first isolated in 1850 by Thomas Anderson via the reduction of piperine. Pyrrolidine, a five-membered saturated heterocycle, gained prominence after Auguste Cahours' 1852 synthesis from 1,4-butanediol and ammonia. The fusion of these scaffolds, as seen in 4-fluoro-1-(pyrrolidine-3-carbonyl)piperidine, represents a modern evolution aimed at combining the conformational flexibility of piperidine with the metabolic stability imparted by pyrrolidine's constrained structure. Fluorination, introduced systematically in the late 20th century, enhances bioavailability by modulating electronic and steric properties, as evidenced by its application in compounds like dersimelagon.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in heterocyclic drug design:

- Spatial Efficiency : The piperidine-pyrrolidine linkage creates a rigid yet adaptable framework for target binding.

- Electronic Modulation : The fluorine atom at C4 alters electron density, influencing hydrogen-bonding capacity and lipophilicity.

- Stereochemical Complexity : With two chiral centers (C3 of pyrrolidine and C4 of piperidine), it offers opportunities for enantioselective synthesis.

Properties

IUPAC Name |

(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKRRPSSYSNLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview:

- Rhodium(I)-catalyzed dearomatization/hydrogenation of fluoropyridines to produce fluorinated piperidines with high diastereoselectivity.

- Palladium-catalyzed hydrogenation for substrates inaccessible by rhodium catalysis, offering broad substrate scope, operational simplicity, and compatibility with moisture and air.

Key Findings:

- Rhodium-mediated dearomatization achieves highly diastereoselective fluoropiperidines but has limitations with certain functional groups like hydroxy, ester, and amide groups.

- Palladium catalysis overcomes these limitations, enabling the synthesis of fluorinated piperidines with axial fluorine preferences.

One-Pot Sequential Reactions and Chemoselective Hydrogenation

Methodology Overview:

- Sequential Suzuki–Miyaura coupling and hydrogenation for functionalized piperidines.

- Chemoselective hydrogenation of unsaturated intermediates, including piperidinones, to generate stereochemically defined piperidines.

Research Highlights:

- Usuki et al. demonstrated mild conditions for chemoselective hydrogenation, crucial for functionalized fluorinated piperidines.

- The process involves maintaining optimal substrate concentrations and controlling reaction parameters to prevent undesired defluorination.

Data Table 2: Key Conditions for Sequential and Chemoselective Hydrogenation

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Suzuki–Miyaura coupling + hydrogenation | Palladium (e.g., Pd/C) | Mild solvents (e.g., ethanol, THF) | Room temp | High | One-pot process, mild conditions |

| Chemoselective hydrogenation | Pd or Rh catalysts | Methanol, ethanol | Ambient | >80% | Controlled to prevent hydrodefluorination |

Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis

Methodology Overview:

- Use of chiral rhodium complexes with bisphosphorus ligands for enantioselective hydrogenation of fluorinated piperidinones.

- Achieves high enantioselectivity, crucial for pharmaceutical applications.

Key Findings:

- Li et al. utilized rhodium(I) complexes with chiral ligands to produce enantioenriched 4-fluoro-piperidines with high stereocontrol.

- The process is sensitive to ligand structure, substrate conformation, and reaction conditions.

Data Table 3: Enantioselective Hydrogenation Conditions

| Catalyst | Ligand | Solvent | Temperature | Enantioselectivity | Yield |

|---|---|---|---|---|---|

| Rh(I) with chiral bisphosphorus | (e.g., (R,R)-Me-DuPhos) | Toluene | 25°C | >95% ee | >80% |

| Rh(I) with other chiral ligands | Various | Toluene/EtOH | 0–25°C | 90–95% ee | 75–85% |

Synthetic Routes from Fluoropyridines and Pyridines

Approach:

- Dearomatization and hydrogenation of fluoropyridines to generate fluorinated piperidines.

- Functionalization at the pyrrolidine-3-carbonyl position via acylation, alkylation, or reductive amination.

Research Data:

- Rhodium and palladium catalysis enable the transformation of fluoropyridines into fluorinated piperidines with high regio- and stereoselectivity.

- The process often involves initial fluoropyridine reduction followed by selective functionalization at the nitrogen or carbon centers.

Advanced Cyclization and Multi-step Strategies

Methodology:

- Aza-Prins cyclization and [3+2] cycloaddition reactions for constructing the piperidine ring with fluorine substitution.

- Use of organophotocatalysis for one-step synthesis of substituted piperidinones, which can be further elaborated into the target compound.

Research Highlights:

- Zhang et al. demonstrated a cascade of coupling and hydrogenation steps with fluorinated intermediates, achieving stereoselective synthesis.

- Photocatalytic methods allow for late-stage modifications, including fluorine incorporation.

Notes on Functional Group Compatibility and Yield Optimization

- Moisture and air stability are critical considerations; palladium catalysis is more tolerant.

- Substrate scope includes fluorinated pyridines, pyridines, and heteroaryl derivatives.

- Yields typically range from 50% to over 90%, depending on the method and substrate complexity.

- Stereoselectivity is often high (>95% enantiomeric excess) when chiral catalysts or auxiliaries are used.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Biological Activity

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 2028026-37-9

Key Features

- The 4-fluoro group enhances lipophilicity, potentially improving membrane permeability.

- The pyrrolidine moiety is known for its role in various pharmacological activities, including interactions with neurotransmitter systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Preliminary studies suggest it may inhibit viral replication through mechanisms that involve interference with viral enzymes. For example, it was found to exhibit antiviral activity against herpes simplex virus (HSV) in vitro, with effective concentrations leading to reduced viral loads in treated cell cultures .

Anticancer Potential

In the context of cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A notable study reported that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin, suggesting its potential as a lead compound for anticancer drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Antiviral | Inhibits HSV replication | |

| Anticancer | Induces apoptosis in cancer cells |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.

- Receptor Modulation : Its structure allows it to modulate receptor activity, potentially affecting neurotransmitter systems and cellular signaling pathways.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of antimicrobial activity with notable efficacy against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Activity

In a preclinical study, the compound was administered to FaDu tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups treated with saline or bleomycin alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine is being explored for its potential therapeutic properties. Its structure suggests possible interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or metabolic disorders.

- Receptor Modulation : Its ability to bind to receptors can modulate signaling pathways, offering potential for drug development targeting neurological or psychiatric conditions.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated similar piperidine derivatives and their effects on enzyme activity. The findings indicated that modifications at the piperidine ring significantly altered inhibitory potency against certain enzymes, suggesting a structure-activity relationship (SAR) that could be applied to this compound.

Biological Research

The compound's biological activity is under investigation for its role as a bioactive molecule:

- Antimicrobial Activity : Preliminary studies have suggested that piperidine derivatives exhibit antimicrobial properties. Testing against various bacterial strains indicated significant activity, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. Further studies are warranted to evaluate the specific effects of this compound on various cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Industrial Applications

In the industrial sector, this compound can be utilized in synthesizing specialty chemicals and materials:

- Polymer Development : The unique properties of piperidine derivatives allow their incorporation into polymers, potentially enhancing material characteristics such as flexibility and thermal stability.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Observations :

- Fluorination : Fluorine is a common substituent in analogues (e.g., PF-06683324, dispiro compound), likely to enhance metabolic stability and lipophilicity .

- Heterocyclic Diversity : Piperidine-pyrrolidine hybrids are prevalent, with variations in linkage (amide, carbonyl) and additional rings (indoline, pyrimidine) influencing target selectivity .

Physicochemical Properties

While direct data for this compound is unavailable, trends from analogous compounds suggest:

Table 2: Physicochemical Trends

*Prediction based on fluorine and pyrrolidine carbonyl contributions.

Key Findings :

- Piperidine-containing compounds generally exhibit higher logP (hydrophobicity) than pyridine analogues, as seen in platinum complexes . This trend suggests improved membrane penetration for piperidine derivatives.

- The dispiro compound () and PF-06683324 () highlight the role of fluorinated aryl groups in balancing solubility and lipophilicity .

Key Insights :

- Piperidine derivatives often demonstrate accelerated biological effects compared to non-piperidine analogues, as observed in platinum complexes . This may translate to improved efficacy for this compound in drug discovery contexts.

- The pyrrolidine carbonyl group could mimic peptide bonds, enabling interactions with enzymes or receptors, as seen in nigramides .

Limitations :

- Direct pharmacological data for this compound is absent in the evidence; comparisons rely on structural and mechanistic parallels.

- Further studies are needed to elucidate its specific target affinity and pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, and how can intermediates be characterized?

Methodological Answer:

- Stepwise Synthesis : Begin with fluorinated piperidine precursors (e.g., 4-fluoropiperidine) and introduce the pyrrolidine-3-carbonyl moiety via nucleophilic acyl substitution. Use anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Intermediate Characterization : Employ NMR (e.g., NMR for fluorine tracking) and LC-MS to verify intermediate purity. For crystallizable intermediates, X-ray diffraction (XRD) provides definitive stereochemical confirmation, as demonstrated in analogous piperidine derivatives .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopy : Use NMR to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm) and NMR to confirm carbonyl (C=O) signals (~170 ppm).

- Crystallography : Single-crystal XRD resolves bond angles and torsional strain, critical for validating the fluoropiperidine-pyrrolidine linkage. For example, similar compounds show C-F bond lengths of ~1.39 Å and C=O bond lengths of ~1.23 Å .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and a C18 column ensures >95% purity. Compare retention times against standards .

Advanced Research Questions

Q. How can computational and experimental methods elucidate the compound’s biological activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Fluorine’s electronegativity may enhance binding via halogen bonding, as seen in fluorinated kinase inhibitors .

- In Vitro Assays : Screen against enzyme panels (e.g., phosphatases or proteases) to identify inhibitory activity. For example, fluoropiperidine analogs in PF-06465469 studies showed IC values <100 nM for specific phosphatases .

- Data Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) to measure binding kinetics (k/k). Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Dynamic Simulations : Perform molecular dynamics (MD) simulations over >100 ns to assess conformational stability. For instance, piperidine ring puckering in aqueous environments may reduce predicted binding affinity .

- Metabolite Profiling : Use LC-HRMS to identify in vitro degradation products (e.g., defluorination or ester hydrolysis) that could alter activity. Adjust assay conditions (e.g., serum-free media) to isolate parent compound effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Modular Synthesis : Replace the pyrrolidine-3-carbonyl group with bioisosteres (e.g., tetrahydrofuran-3-carbonyl) and assess logP via shake-flask assays. Fluorine’s impact on membrane permeability can be quantified using Caco-2 cell monolayers .

- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to measure oral bioavailability (%F) and half-life (t). Correlate with in silico ADMET predictions (e.g., SwissADME) to refine substituent choices .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.